molecular formula C8H6BBrO2S B1291902 5-Bromobenzo[B]thiophene-2-boronic acid CAS No. 884010-25-7

5-Bromobenzo[B]thiophene-2-boronic acid

Cat. No.: B1291902
CAS No.: 884010-25-7
M. Wt: 256.92 g/mol
InChI Key: RUQKSUMPFAJLNQ-UHFFFAOYSA-N
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Preparation Methods

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated benzo[b]thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Chemical Reactions Analysis

5-Bromobenzo[B]thiophene-2-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted benzothiophene derivatives.

Scientific Research Applications

5-Bromobenzo[B]thiophene-2-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[B]thiophene-2-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reactions it participates in.

Comparison with Similar Compounds

Similar compounds to 5-Bromobenzo[B]thiophene-2-boronic acid include:

The uniqueness of this compound lies in its combination of a bromine atom and a boronic acid group, which provides a balance of reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQKSUMPFAJLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629631
Record name (5-Bromo-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884010-25-7
Record name (5-Bromo-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]thiophene-2-boronic acid
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